

physical and chemical properties of Remdesivir-D5

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Remdesivir-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir-D5, also known as GS-5734-D5, is a deuterium-labeled analog of the broad-spectrum antiviral agent Remdesivir.[1][2] It serves as a critical internal standard for the quantitative analysis of Remdesivir in biological matrices, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of five deuterium atoms provides a stable isotopic signature, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Remdesivir-D5, along with a detailed experimental protocol for its use in bioanalytical assays.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Remdesivir-D5** are summarized in the tables below.

Chemical Properties



Property	Value	Source(s)
IUPAC Name	2-ethylbutyl (2S)-2- [[[(2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][1][2] [3]triazin-7-yl)-5-cyano-3,4- dihydroxyoxolan-2-yl]methoxy- (2,3,4,5,6- pentadeuteriophenoxy)phosph oryl]amino]propanoate	[4]
Molecular Formula	C27H30D5N6O8P	[5]
Molecular Weight	607.61 g/mol	[4]
CAS Number	2440242-47-5	[4]
Parent Drug	Remdesivir	[5]
Isotopic Purity	98 atom % D	[4]
Chemical Purity	Min. 95% (HPLC-UVD)	[4]

Physical Properties

Property	Value	Source(s)
Appearance	White Crystalline Solid	[4]
Solubility	Soluble in DMSO, MeOH, DMF.	[4]
Storage (Powder)	Store at 0 to 8 °C.	[4]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month.	[3]

Experimental Use and Protocols

Remdesivir-D5 is the preferred internal standard for the quantification of Remdesivir in pharmacokinetic studies and therapeutic drug monitoring due to its similar chemical properties and distinct mass.[1][2]



Experimental Protocol: Quantification of Remdesivir in Human Plasma using LC-MS/MS

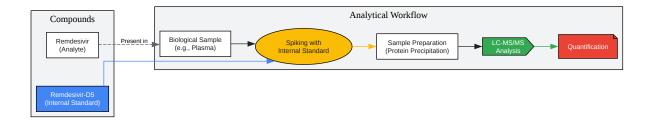
This protocol outlines a validated method for the quantification of Remdesivir in human plasma utilizing **Remdesivir-D5** as an internal standard.[1]

- 1. Preparation of Stock and Working Solutions:
- Master Stock Solutions (1 mg/mL): Prepare master stock solutions of both Remdesivir and Remdesivir-D5 in dimethyl sulfoxide (DMSO).[1] These solutions should be stored at -80°C when not in use.[1]
- Remdesivir Working Stock Solutions: Serially dilute the Remdesivir master stock solution with DMSO to create a series of working stock solutions at various concentrations (e.g., from 12.5 ng/mL to 125,000 ng/mL).[1] Store these solutions at -80°C.[1]
- Internal Standard Working Solution (0.5 ng/mL): Dilute the Remdesivir-D5 master stock solution in a solution of 1% formic acid in acetonitrile to a final concentration of 0.5 ng/mL.[1]
 This solution is used for protein precipitation and should be stored at -80°C.[1]
- 2. Sample Preparation (Protein Precipitation):
- Aliquot 100 μL of plasma samples (calibrators, quality controls, and unknown samples) into a 96-well plate.[1]
- Initiate protein precipitation by adding 300 μL of the internal standard working solution (0.5 ng/mL of Remdesivir-D5 in 1% formic acid in acetonitrile) to each well, except for the blank plasma controls which receive the acetonitrile/formic acid solution without the internal standard.[1]
- The plate is then processed to separate the precipitated proteins, and the resulting supernatant is used for LC-MS/MS analysis.[1]
- 3. LC-MS/MS Analysis:
- Chromatographic Separation: Employ a suitable C18 column, such as a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm), with a gradient elution program.[1]



- Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization mode with selected reaction monitoring (SRM) for the specific mass transitions of Remdesivir and Remdesivir-D5.[6]
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte (Remdesivir) to the internal standard (**Remdesivir-D5**) against the nominal concentration of the calibrators.[1] A weighting factor of 1/x² is recommended for the regression analysis.[1]

Visualizations Relationship and Application of Remdesivir-D5

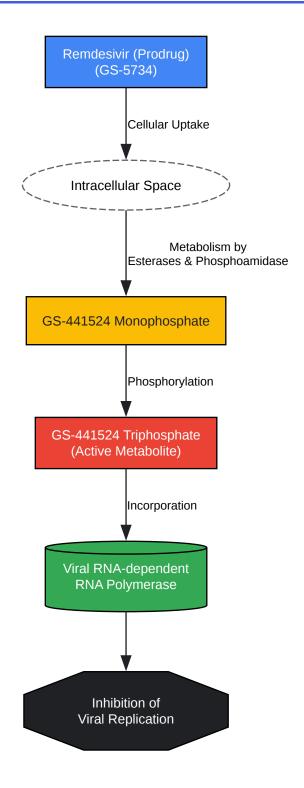


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Caption: Workflow for the quantification of Remdesivir using **Remdesivir-D5** as an internal standard.

Metabolic Pathway of Remdesivir





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Caption: Simplified intracellular activation pathway of Remdesivir to its active triphosphate form.



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